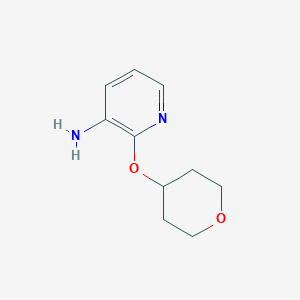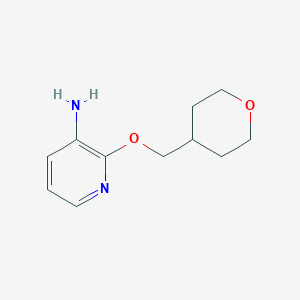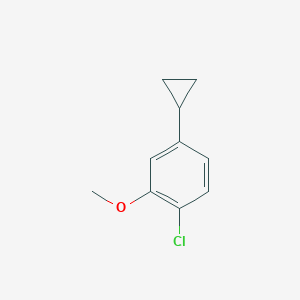
1-Chloro-4-cyclopropyl-2-methoxybenzene
Overview
Description
1-Chloro-4-cyclopropyl-2-methoxybenzene (1-C4CM) is a synthetic compound belonging to the family of benzene derivatives. It is an aromatic compound with a unique structure consisting of a cyclopropyl ring and a methoxy group. 1-C4CM has a wide range of applications in scientific research, including its use as a synthetic intermediate in organic synthesis, as a reagent in pharmaceutical synthesis, and as a catalyst in biochemical reactions.
Scientific Research Applications
Environmental Impacts
1-Chloro-4-cyclopropyl-2-methoxybenzene has been researched in the context of environmental science. For example, a study focused on the electrochemical reduction of a similar compound, methyl triclosan, which is considered an environmental pollutant. The research explored the direct reduction of this compound at glassy carbon electrodes, shedding light on the electrochemical behaviors of such pollutants (Peverly et al., 2014).
Agricultural and Food Science
The compound's derivatives have been found in agricultural products like grains. A study identified more than 20 volatile methoxybenzene compounds, including derivatives of 1-Chloro-4-cyclopropyl-2-methoxybenzene, in grains with off-odors, linking them to specific smells and potentially affecting grain quality (Seitz & Ram, 2000).
Chemical Synthesis and Kinetics
The kinetics of reactions involving similar methoxybenzene compounds have been a subject of study. Research on the synthesis and kinetics of dichloro-methoxybenzenes from trichlorobenzene and sodium methoxide provides insight into the behavior of these compounds under different conditions, which could be relevant for understanding the behavior of 1-Chloro-4-cyclopropyl-2-methoxybenzene (Wang et al., 2010).
Environmental Chemistry
Studies on the electrochemical reduction of pesticides similar to 1-Chloro-4-cyclopropyl-2-methoxybenzene, such as methoxychlor, contribute to understanding the environmental fate and degradation processes of these compounds. This research can inform environmental remediation strategies and the assessment of environmental risks (McGuire et al., 2016).
properties
IUPAC Name |
1-chloro-4-cyclopropyl-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-12-10-6-8(7-2-3-7)4-5-9(10)11/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXMMZUJIFUNFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-cyclopropyl-2-methoxybenzene | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

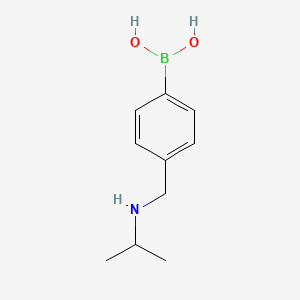
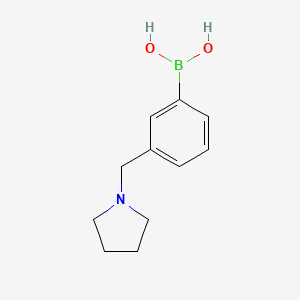
![6-Chloro-2-methoxy-7-methyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine](/img/structure/B1393968.png)
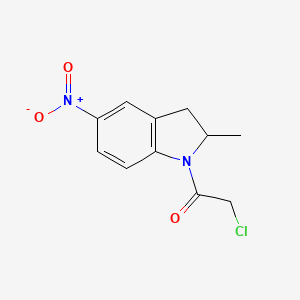
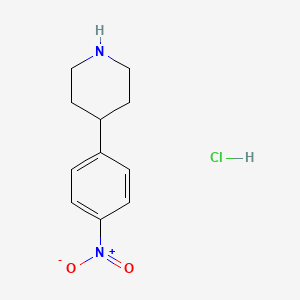
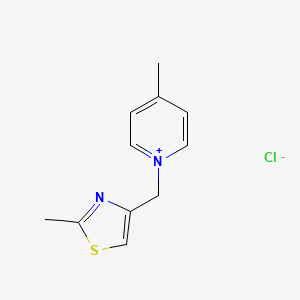
![N-Methyl-N-[4-(morpholin-4-ylmethyl)benzyl]amine](/img/structure/B1393976.png)
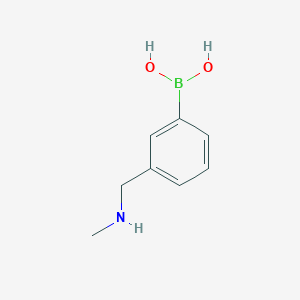
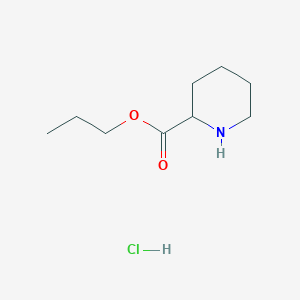
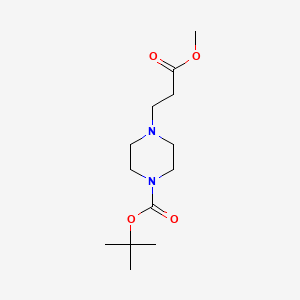
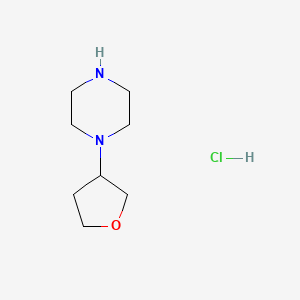
![9H-fluoren-9-ylmethyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate](/img/structure/B1393982.png)
